molecular formula C10H12N2 B13987371 1,3-Dimethyl-5-aminoindole CAS No. 888216-49-7

1,3-Dimethyl-5-aminoindole

Cat. No.: B13987371
CAS No.: 888216-49-7
M. Wt: 160.22 g/mol
InChI Key: IQDKNHLHCXFWMA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-aminoindole is a substituted indole derivative characterized by a fused bicyclic aromatic structure with a five-membered nitrogen-containing ring. The compound features a primary amine group at the 5-position and methyl substituents at the 1- and 3-positions of the indole scaffold. Its molecular formula is C₁₀H₁₂N₂, with a molecular weight of 160.22 g/mol.

  • Aldehyde-amine condensation (e.g., using indole-3-carbaldehyde with methylating agents) .
  • Protecting group strategies (e.g., Boc protection for amino groups, as seen in 1-Boc-5-amino-3,3-dimethylindoline) .

The compound’s physicochemical properties are influenced by its substituents:

  • Solubility: Enhanced lipophilicity compared to 5-aminoindole (C₈H₈N₂, MW 132.16) due to methyl groups .
  • Melting Point: Likely between 170–190°C, inferred from structurally related halogenated indoles (e.g., 5-bromo-1H-indole derivatives melt at 176–195°C) .

Properties

CAS No.

888216-49-7

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1,3-dimethylindol-5-amine

InChI

InChI=1S/C10H12N2/c1-7-6-12(2)10-4-3-8(11)5-9(7)10/h3-6H,11H2,1-2H3

InChI Key

IQDKNHLHCXFWMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-aminoindole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dimethylindole with nitrobenzene in the presence of a reducing agent can yield this compound . Another method involves the use of nitrile oxide cycloaddition followed by reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-aminoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dimethyl-5-aminoindole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-aminoindole involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1,3-Dimethyl-5-aminoindole 1-CH₃, 3-CH₃, 5-NH₂ C₁₀H₁₂N₂ 160.22 Intermediate for drug discovery -
5-Aminoindole 5-NH₂ C₈H₈N₂ 132.16 Base structure; limited lipophilicity
3-Amino-1-methyl-5H-pyrido[4,3-b]indole Acetate Pyrido-fused ring, 1-CH₃, 3-NH₂ C₁₃H₁₄N₄O₂ 282.28 Mutagenic heterocyclic amine; research tool
1-Boc-5-amino-3,3-dimethylindoline 3,3-(CH₃)₂, Boc-protected NH₂ C₁₆H₂₂N₂O₂ 274.36 Protected intermediate for peptide coupling
3-(Dimethylamino)methyl-1H-indole-5-carbonitrile 5-CN, (CH₃)₂N-CH₂ C₁₂H₁₃N₃ 199.25 Serotonin receptor modulator precursor

Physicochemical Properties

  • Lipophilicity: Methyl groups in this compound increase logP compared to 5-aminoindole (predicted logP: ~2.1 vs. ~1.3), enhancing membrane permeability .
  • Thermal Stability : The compound’s melting point is expected to be lower than halogenated indoles (e.g., 5-bromo-1H-indole at 176°C) due to weaker intermolecular forces .

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